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Compound of Interest

Compound Name:
(2E)-3-(3-Chlorophenyl)acryloyl

chloride

CAS No.: 13565-06-5

Cat. No.: B6591299

Get Quote

Technical Monograph: (2E)-3-(3-
Chlorophenyl)acryloyl Chloride
Optimizing Electrophilic Warheads for Covalent Kinase
Inhibition and Bioactive Amide Synthesis
Executive Summary
(2E)-3-(3-Chlorophenyl)acryloyl chloride (CAS 13565-06-5), also known as m-

chlorocinnamoyl chloride, is a critical electrophilic building block in medicinal chemistry.

Distinguished by its conjugated

-unsaturated carbonyl system, this compound serves a dual function: it is a highly reactive
acylating agent for amine/alcohol functionalization and a latent Michael acceptor capable of
covalent cysteine targeting in kinase inhibitors. This guide provides a comprehensive technical
analysis of its physicochemical properties, validated synthesis protocols, and strategic
applications in drug development.
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Chemical Identity & Physicochemical Profile[1][2][3]
[4][5][6][7][8]
The 3-chloro substitution on the phenyl ring imparts unique electronic properties compared to

the unsubstituted cinnamoyl chloride, enhancing lipophilicity and altering the electrophilicity of

the carbonyl carbon.

Property Specification

IUPAC Name (2E)-3-(3-Chlorophenyl)prop-2-enoyl chloride

CAS Number 13565-06-5

Molecular Formula

C

H

Cl

O

Molecular Weight 201.05 g/mol

Physical State
Crystalline solid or semi-solid mass (low

melting)

Melting Point
Approx. 35–50 °C (Estimate based on isomers;

m-isomer often lower melting than p-isomer)

Boiling Point >120 °C at 10 mmHg (Predicted)

Solubility

Soluble in CH

Cl

, THF, Toluene, EtOAc; Decomposes in

water/alcohols

Stability
Moisture sensitive; hydrolyzes to 3-

chlorocinnamic acid and HCl

Synthetic Routes & Process Chemistry
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Validated Synthesis Protocol
The most robust method for generating high-purity (2E)-3-(3-Chlorophenyl)acryloyl chloride
involves the chlorination of 3-chlorocinnamic acid. While thionyl chloride (SOCl

) is the standard reagent, the use of oxalyl chloride with catalytic N,N-dimethylformamide
(DMF) is recommended for sensitive substrates to avoid thermal degradation.

Mechanism of Activation (Vilsmeier-Haack Type): The catalytic cycle involving DMF and oxalyl

chloride generates the active Vilsmeier reagent, which converts the carboxylic acid to the acid

chloride under mild conditions.

Figure 1: Catalytic conversion of 3-chlorocinnamic acid to acid chloride via Oxalyl Chloride/DMF.
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Process Considerations
Stoichiometry: Use 1.2 equivalents of oxalyl chloride.

Catalyst: 1-2 mol% DMF is sufficient.

Solvent: Anhydrous Dichloromethane (DCM) or Toluene. Toluene is preferred for scale-up as

it allows for easy solvent swapping.

Gas Evolution: The reaction generates CO, CO

, and HCl. Proper ventilation and a caustic scrubber are mandatory.
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Medicinal Chemistry Applications
Covalent Kinase Inhibition (The "Warhead" Strategy)
The 3-chlorocinnamoyl moiety is a privileged scaffold in the design of Targeted Covalent

Inhibitors (TCIs). The

-unsaturated amide formed after coupling acts as a Michael acceptor.

Mechanism: The acrylamide warhead is positioned to react specifically with a non-catalytic

cysteine residue (e.g., Cys481 in BTK, Cys797 in EGFR) near the ATP-binding pocket.

Selectivity: The 3-chloro substituent on the phenyl ring provides steric bulk and lipophilic

contacts that can orient the molecule within the hydrophobic pocket, improving selectivity

over the unsubstituted analog.

Figure 2: Mechanism of Covalent Kinase Inhibition via Michael Addition.
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[1]

Bioactive Amides & Esters
Beyond kinases, this intermediate is used to synthesize bioactive amides with antimicrobial and

anti-inflammatory properties.

Example: Synthesis of cinnamoyl-metronidazole esters, which have shown enhanced

efficacy against anaerobic bacteria compared to the parent drug [1].

Example: N-cinnamoyl derivatives of amines (e.g., memantine) are explored for

neuroprotective properties, where the lipophilic cinnamoyl group enhances blood-brain

barrier (BBB) penetration [1].
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Experimental Protocols
Protocol A: Synthesis of (2E)-3-(3-Chlorophenyl)acryloyl
Chloride
Note: Perform all operations in a fume hood under an inert atmosphere (N

or Ar).

Setup: Charge a flame-dried 250 mL round-bottom flask with 3-chlorocinnamic acid (10.0 g,

54.8 mmol) and anhydrous DCM (100 mL).

Activation: Add DMF (0.1 mL, cat.) to the suspension.

Chlorination: Cool to 0 °C. Add oxalyl chloride (5.6 mL, 65.7 mmol) dropwise over 30

minutes. (Caution: Vigorous gas evolution).

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3 hours. The

solution should become clear.

Workup: Concentrate the reaction mixture under reduced pressure to remove solvent and

excess oxalyl chloride.

Chase: Redissolve the crude oil in dry toluene (20 mL) and concentrate again to remove

trace HCl.

Result: The product is obtained as a yellow semi-solid or oil (quant yield) and is generally

used immediately without further purification.

Protocol B: General Amide Coupling (Schotten-
Baumann Conditions)
For coupling with stable amines (e.g., anilines, aliphatic amines).

Dissolution: Dissolve the amine (1.0 equiv) in DCM. Add Triethylamine (1.5 equiv) or

Diisopropylethylamine (DIPEA).
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Addition: Cool the amine solution to 0 °C. Add a solution of (2E)-3-(3-Chlorophenyl)acryloyl
chloride (1.1 equiv) in DCM dropwise.

Monitoring: Stir at RT for 2–12 hours. Monitor by TLC or LC-MS.

Quench: Quench with sat. NaHCO

.

Extraction: Extract with DCM, wash with brine, dry over Na

SO

, and concentrate.

Handling, Stability & Safety
Corrosivity: Causes severe skin burns and eye damage (Category 1B). Wear chemical-

resistant gloves (nitrile/neoprene), safety goggles, and a face shield.

Moisture Sensitivity: Reacts violently with water to release HCl gas. Store under inert gas

(Argon/Nitrogen) in a tightly sealed container, preferably in a desiccator or refrigerator (2–8

°C).

Lachrymator: Vapors are irritating to the eyes and respiratory tract. Handle strictly within a

fume hood.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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